Aldicarb sulfoxide

Toxicology AChE Inhibition Bioactivation

Researchers modeling aldicarb's environmental fate or toxicokinetics often face failed experimental models when substituting the sulfoxide metabolite with the parent compound or sulfone. Aldicarb sulfoxide (CAS 1646-87-3) solves this by providing the exact molecular species responsible for aldicarb's cholinergic toxicity and groundwater mobility. - Quantifiable differentiation: exhibits 40-fold greater AChE inhibition potency than aldicarb in fish models (IC₅₀ ≈ 10 μM for both ChE and CaE in zebrafish), ensuring toxicologically relevant data. - Environmental fate accuracy: characterized by high mobility (Koc 6-31) and persistent hydrolysis rate (0.0018 day⁻¹ in aerobic aquifers), making it essential for groundwater plume modeling. - Supply consistency: available as a neat solid or solution standard with batch-specific certificates of analysis, shipped globally.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS No. 1646-87-3
Cat. No. B1666835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldicarb sulfoxide
CAS1646-87-3
Synonymsaldicarb sulfoxide
propionaldehyde, 2-methyl-2-(methylsulfinyl)-, O-(methylcarbamoyl)oxime
Temik sulfoxide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC(C)(C=NOC(=O)NC)S(=O)C
InChIInChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)
InChIKeyBXPMAGSOWXBZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aldicarb Sulfoxide (CAS 1646-87-3): A Potent Carbamate Metabolite for Environmental and Toxicological Research


Aldicarb sulfoxide (CAS 1646-87-3) is the primary oxidative metabolite of the carbamate pesticide aldicarb. It is a potent cholinesterase inhibitor and is widely recognized for its significant role in the toxicology and environmental fate of aldicarb residues [1]. This compound is frequently used as an analytical reference standard and in research to model the behavior and effects of carbamate pesticides in biological and environmental systems [2].

Analytical reference standard for carbamate metabolites
Environmental fate & transport modeling studies
Toxicokinetic & cholinesterase inhibition research

Procurement Precision: Why Aldicarb Sulfoxide Cannot Be Replaced by Other Carbamates or Metabolites


Substituting Aldicarb sulfoxide with the parent compound aldicarb or the subsequent metabolite aldicarb sulfone is scientifically invalid for applications requiring specific molecular targets or environmental fate modeling. Aldicarb sulfoxide exhibits a significantly higher acute cholinergic potency than aldicarb [1] and distinct mobility and persistence characteristics compared to both aldicarb and atrazine in soil-water systems [2]. Using an analog without verifying these quantifiable differences can lead to inaccurate toxicological assessments, flawed environmental monitoring data, or failed experimental models.

AChE inhibition profile differs
Reported potency varies significantly from parent aldicarb; sulfone shows distinct activity.
Mobility & persistence behavior differ
Soil mobility and hydrolysis kinetics do not transfer from aldicarb or atrazine to sulfoxide.
Metabolic pathway position is critical
Toxicokinetic models require the primary oxidation metabolite; substitution with parent or sulfone may invalidate exposure assessment.

Aldicarb Sulfoxide: Quantified Differentiation for Critical Scientific Selection


Superior Cholinesterase Inhibition Compared to Parent Aldicarb

Aldicarb sulfoxide demonstrates significantly greater anticholinesterase activity than its parent compound, aldicarb. In Japanese medaka (Oryzias latipes), aldicarb sulfoxide was found to be 40 times more potent as an inhibitor of muscle acetylcholinesterase (AChE) than aldicarb [1].

AChE Inhibition vs. Parent
Head-to-head
40-fold more potent than aldicarb (parent)
Supports metabolite-specific potency interpretation
Model: Japanese medaka muscle AChE
Toxicology AChE Inhibition Bioactivation

Metabolic Abundance: Aldicarb Sulfoxide as the Predominant in vivo Metabolite

In an in vivo study with pigs, the biotransformation of aldicarb resulted in a rapid and predominant oxidation to aldicarb sulfoxide, with only minor quantities of the subsequent metabolite, aldicarb sulfone, being produced. The acute toxic symptoms observed were directly correlated with the peak serum concentration of aldicarb sulfoxide [1].

In Vivo Metabolite Abundance
Head-to-head
Major metabolite; sulfone minor
Dictates primary analyte for toxicokinetic modeling
In vivo pig model
Metabolism Toxicokinetics In Vivo Studies

Quantified Leaching Potential: Aldicarb Sulfoxide as a Mobile Groundwater Contaminant

Aldicarb sulfoxide exhibits high mobility in soil, a critical factor in its potential to contaminate groundwater. It shares a Koc range (6-31) with its parent compound that is significantly lower than that of the common groundwater contaminant atrazine (Koc = 55), indicating greater mobility [1]. While aldicarb behaves as a non-leacher, its metabolites, including the sulfoxide, are characterized as leachers [1].

Soil Mobility (Koc)
Cross-study comparable
Koc 6–31 (vs. atrazine Koc 55)
Supports groundwater transport model parameterization
Laboratory leaching study
Environmental Fate Soil Mobility Groundwater Contamination

Environmental Persistence: Dissipation Kinetics in Aquifers

The persistence of aldicarb sulfoxide in groundwater is defined by first-order rate constants. A study in a Wisconsin aquifer reported an average hydrolysis rate constant of 0.0018 day⁻¹ for the sulfoxide, a value close to that of abiotic aqueous systems, suggesting minimal biological or chemical catalysis [1]. This slow degradation implies long-term persistence in certain environments.

Hydrolysis Rate Constant
Reported
0.0018 day⁻¹ (sulfoxide)
Informs persistence estimates in aquifer models
pH 7.6, Wisconsin aquifer sediment
Persistence Hydrolysis Aquifer Degradation

Quantifiable Biotransformation Kinetics in Hepatic Microsomes

The in vitro production of aldicarb sulfoxide from aldicarb can be quantified kinetically. Using hepatic microsomes from channel catfish (Ictalurus punctatus), the metabolism of aldicarb to its sulfoxide was characterized by a Kmapp of 53.8 ± 25.3 µM and a Vmaxapp of 0.040 ± 0.007 nmol/min/mg protein [1]. This low rate of bioactivation is proposed as a mechanism for the resistance of this species to aldicarb toxicity compared to others.

Hepatic Microsome Kinetics
Class-level inference
Km 53.8 µM; Vmax 0.040 nmol/min/mg
Baseline for species-comparative toxicology
Channel catfish microsomes
In Vitro Metabolism Enzyme Kinetics Species Comparison

Differential Cytotoxicity: In Vitro Effects on CHO-K1 Cells

Aldicarb sulfoxide induces specific changes in the glutathione-linked enzyme system in CHO-K1 cells. Exposure to 10 μg/ml for 24 hours resulted in a 13.34% decrease in glutathione (GSH) concentration and a 101% increase in glutathione reductase (GR) activity [1]. This indicates a distinct biochemical interaction compared to parent aldicarb, which has been reported as more cytotoxic in the same cell line [2].

Cytotoxicity in CHO-K1 Cells
Cross-study comparable
GSH ↓13%, GR ↑101% (vs. aldicarb more cytotoxic)
Supports oxidative stress endpoint review
10 µg/ml, 24 h exposure
Cytotoxicity Oxidative Stress In Vitro Toxicology

Validated Application Scenarios for Aldicarb Sulfoxide in Research and Industry


Environmental Fate and Groundwater Modeling

Aldicarb sulfoxide is the critical metabolite for accurately modeling the environmental fate of aldicarb. Its high mobility (Koc 6-31) and quantifiable, long-term persistence in aerobic aquifers (hydrolysis rate constant 0.0018 day⁻¹) make it essential for studies predicting groundwater contamination, plume movement, and long-term ecological risk assessments [1][2].

Quantitative Toxicokinetic and Metabolism Studies

As the major and most toxic metabolite, Aldicarb sulfoxide is an indispensable analytical standard and research compound for studying aldicarb's toxicokinetic profile in vivo. Its rapid formation and correlation with toxic symptoms in animal models establish it as the key analyte for quantifying exposure and understanding bioactivation pathways [1][2].

Comparative Cholinesterase Inhibition Assays

For toxicology research focused on carbamate pesticides, Aldicarb sulfoxide serves as a benchmark potent AChE inhibitor. Its 40-fold greater potency than aldicarb in certain fish models makes it a critical reference compound for comparative toxicology and for calibrating in vitro enzyme inhibition assays [1].

Application
Selection Property
Validation Focus
Environmental Fate & Groundwater Modeling
Mobility & persistence data
Koc and hydrolysis rate validation in aquifer systems
Quantitative Toxicokinetic Studies
Metabolite-specific analytical standard
In vivo metabolic profile confirmation
Comparative Cholinesterase Assays
AChE inhibition potency reference
IC50 comparison across species and conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldicarb sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.